2-(4-methylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide
2-(4-methylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1019305
InChI:
InChI=1S/C17H17N3O6/c1-12-2-6-14(7-3-12)25-10-16(21)18-19-17(22)11-26-15-8-4-13(5-9-15)20(23)24/h2-9H,10-11H2,1H3,(H,18,21)(H,19,22)
SMILES:
CC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula:
C17H17N3O6
Molecular Weight:
359.3 g/mol
2-(4-methylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide
CAS No.:
Cat. No.: VC1019305
Molecular Formula: C17H17N3O6
Molecular Weight: 359.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O6 |
|---|---|
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | 2-(4-methylphenoxy)-N//'-[2-(4-nitrophenoxy)acetyl]acetohydrazide |
| Standard InChI | InChI=1S/C17H17N3O6/c1-12-2-6-14(7-3-12)25-10-16(21)18-19-17(22)11-26-15-8-4-13(5-9-15)20(23)24/h2-9H,10-11H2,1H3,(H,18,21)(H,19,22) |
| Standard InChI Key | KSGJHOGXDFBOOF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
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